(1S)-1-(1H-benzimidazol-2-yl)ethanamine (1S)-1-(1H-benzimidazol-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 135875-04-6
VCID: VC21254821
InChI: InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1
SMILES: CC(C1=NC2=CC=CC=C2N1)N
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol

(1S)-1-(1H-benzimidazol-2-yl)ethanamine

CAS No.: 135875-04-6

Cat. No.: VC21254821

Molecular Formula: C9H11N3

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(1H-benzimidazol-2-yl)ethanamine - 135875-04-6

Specification

CAS No. 135875-04-6
Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
IUPAC Name (1S)-1-(1H-benzimidazol-2-yl)ethanamine
Standard InChI InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1
Standard InChI Key NXSULSSADMIWQD-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=NC2=CC=CC=C2N1)N
SMILES CC(C1=NC2=CC=CC=C2N1)N
Canonical SMILES CC(C1=NC2=CC=CC=C2N1)N

Introduction

Chemical Identity and Structural Characteristics

Basic Information

(1S)-1-(1H-benzimidazol-2-yl)ethanamine is identified by the CAS registry number 135875-04-6 . It is also occasionally referred to by its systematic synonym (1S)-1-(1H-1,3-Benzodiazol-2-Yl)Ethan-1-amine . This compound belongs to the broader class of benzimidazole derivatives, which have attracted considerable attention due to their versatile chemical properties and biological activities.

Molecular Properties

The molecular structure of (1S)-1-(1H-benzimidazol-2-yl)ethanamine features a benzimidazole core with an ethylamine side chain at the 2-position. The compound has a defined stereochemistry at the carbon atom connecting the amine group to the benzimidazole ring, specifically the (1S) configuration . The key molecular properties are summarized in Table 1.

Table 1: Molecular Properties of (1S)-1-(1H-benzimidazol-2-yl)ethanamine

PropertyValue
Molecular FormulaC₉H₁₁N₃
Molecular Weight161.20 g/mol
CAS Number135875-04-6
Number of Nitrogen Atoms3
Number of Carbon Atoms9
Stereochemistry(1S)
Standard Purity98%

The three nitrogen atoms in this compound include two from the benzimidazole ring system and one from the primary amine functional group . The stereogenic center at the 1-position of the ethanamine side chain contributes to the compound's specific optical and biological properties.

Synthetic Approaches

Benzimidazole Ring Formation

A typical procedure for synthesizing 2-substituted benzimidazoles involves heating o-phenylenediamine with a substituted carboxylic acid in the presence of a mineral acid . Alternative approaches include the reaction of o-phenylenediamine with bisulfite adducts of aldehydes, as demonstrated in the synthesis of 2-heteroaryl-substituted 1H-benzimidazoles .

The reaction outlined in the literature suggests that 2-heteroaryl-substituted 1H-benzimidazoles can be synthesized in good yields by heating the NaHSO₃ adducts of aldehydes with o-phenylenediamine in DMF under reflux conditions . This method could potentially be adapted for the preparation of (1S)-1-(1H-benzimidazol-2-yl)ethanamine, with appropriate modifications to introduce the chiral ethanamine group at the 2-position.

Stereoselective Synthesis

Achieving the specific (1S) stereochemistry likely requires stereoselective synthetic approaches. This might involve the use of chiral auxiliaries, enantioselective catalysts, or resolution of racemic mixtures. Given the pharmaceutical relevance of benzimidazole compounds, the development of efficient stereoselective methods for synthesizing (1S)-1-(1H-benzimidazol-2-yl)ethanamine would be of significant interest.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for (1S)-1-(1H-benzimidazol-2-yl)ethanamine would likely include:

  • N-H stretching vibrations from both the benzimidazole NH and the primary amine

  • C=N stretching vibrations from the benzimidazole ring

  • C-H stretching vibrations from both aromatic and aliphatic portions

  • C=C stretching vibrations from the aromatic ring

Applications and Research Context

Research Applications

Chemical Reactivity and Properties

Functional Group Reactivity

The reactivity of (1S)-1-(1H-benzimidazol-2-yl)ethanamine is largely governed by its functional groups:

  • The primary amine can participate in various reactions including:

    • Nucleophilic substitution

    • Condensation with carbonyl compounds

    • Acylation with acid chlorides or anhydrides

    • Formation of amides, imines, or ureas

  • The benzimidazole NH group can undergo:

    • N-alkylation

    • Deprotonation under basic conditions

    • Possible tautomerization

  • The benzimidazole ring system may participate in:

    • Electrophilic aromatic substitution reactions

    • Coordination with metals through nitrogen atoms

Analytical Methods and Quality Control

Chiral Analysis

Given the stereochemical specificity of (1S)-1-(1H-benzimidazol-2-yl)ethanamine, analytical methods for confirming the enantiomeric purity would be essential. These might include:

  • Chiral HPLC

  • Polarimetry to measure optical rotation

  • Circular dichroism spectroscopy

  • NMR spectroscopy with chiral shift reagents

Structure Verification

Confirmation of the chemical structure and stereochemistry of (1S)-1-(1H-benzimidazol-2-yl)ethanamine would typically involve multiple complementary techniques:

  • NMR spectroscopy (¹H, ¹³C, 2D techniques)

  • Mass spectrometry

  • Elemental analysis

  • X-ray crystallography (for solid-state confirmation)

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